molecular formula C19H21ClN2O3S B4914546 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide

Cat. No.: B4914546
M. Wt: 392.9 g/mol
InChI Key: AOFLFMNUBFHKKS-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a chlorophenyl ring, an amino group linked to a methylphenyl ring, and an acetamide group with a prop-2-enyl substituent

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzylamine to form the intermediate sulfonamide. This intermediate is then reacted with N-prop-2-enylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methylphenyl)sulfonyl]amino]-N-prop-2-enylacetamide
  • **2-[(4-bromophenyl)sulfonyl]amino]-N-prop-2-enylacetamide
  • **2-[(4-fluorophenyl)sulfonyl]amino]-N-prop-2-enylacetamide

Uniqueness

The uniqueness of 2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For instance, the presence of the chlorophenyl group could enhance its reactivity or binding affinity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-3-11-21-19(23)14-22(13-16-6-4-5-15(2)12-16)26(24,25)18-9-7-17(20)8-10-18/h3-10,12H,1,11,13-14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFLFMNUBFHKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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